3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-5-7-14(8-6-12)19-17(21)20-16-4-2-3-13-11-18-10-9-15(13)16/h2-8,18H,9-11H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRWKLLCWPYUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary synthetic approach involves the reaction of an amine-functionalized tetrahydroisoquinoline derivative with an isocyanate derivative of the 4-methylphenyl group to form the urea bond. This is a classical method for urea synthesis, leveraging nucleophilic attack of the amine on the electrophilic isocyanate carbon.
Starting materials:
- 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)amine (amine component)
- 4-methylphenyl isocyanate (isocyanate component)
Conditions:
- Solvent: Dichloromethane (DCM) or toluene
- Temperature: Reflux or room temperature depending on reactivity
- Reaction time: Several hours (e.g., 4–15 h)
- Work-up: Cooling, filtration, recrystallization for purification
This method yields the target urea compound in moderate to high yields, with good purity after recrystallization.
Carbamoyl Derivative Formation and Ring Closure
Another approach involves preparing carbamoyl derivatives of tetrahydroisoquinoline carboxylates by reaction with isocyanates, followed by ring closure catalyzed by bases such as triethylamine.
- Starting from methyl ester derivatives of tetrahydroisoquinoline-3-carboxylic acid.
- Reaction with aryl or alkyl isocyanates in dry ether or dichloromethane.
- Triethylamine catalyzes ring closure to form cyclic urea derivatives.
- Yields are generally above 80% for carbamoyl derivatives.
Though this method is more relevant for cyclic urea derivatives, it shares mechanistic features with the preparation of the target compound.
Reaction Conditions and Reagents Summary
| Method | Key Reagents | Solvent(s) | Temperature | Time | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Direct urea formation | 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)amine + 4-methylphenyl isocyanate | DCM, toluene | RT to reflux | 4–15 h | Moderate to high | Classical nucleophilic addition |
| Multicomponent reaction (MCR) | THIQ + primary amine + terminal alkyne + benzoic acid | Toluene, acetonitrile | 90–150 °C | 1–16 h | Moderate to excellent (up to 86%) | Transition metal-free, complex products |
| Carbamoyl derivative + ring closure | Methyl ester of tetrahydroisoquinoline + aryl isocyanate + triethylamine | Dry ether, DCM | RT | Several hours | >80% | For cyclic urea derivatives |
Research Findings and Analytical Data
- The direct reaction between amine and isocyanate is straightforward and widely used for urea synthesis, providing reliable yields and purity.
- Multicomponent reactions offer a route to structurally complex urea derivatives on tetrahydroisoquinoline cores, with flexibility in substituents and functional groups, useful for medicinal chemistry exploration.
- Carbamoyl derivative synthesis followed by ring closure is efficient for cyclic urea formation and can be adapted for related urea compounds.
- Analytical characterization typically involves NMR (confirming urea NH and aromatic protons), IR spectroscopy (urea carbonyl stretching), and mass spectrometry (molecular ion at m/z 281.35).
Summary Table: Preparation Methods for 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
| Aspect | Direct Urea Formation | Multicomponent Reaction | Carbamoyl Derivative Route |
|---|---|---|---|
| Reaction Type | Nucleophilic addition of amine to isocyanate | Four-component condensation | Isocyanate addition + ring closure |
| Starting Materials | Amino-tetrahydroisoquinoline + 4-methylphenyl isocyanate | THIQ + primary amine + terminal alkyne + benzoic acid | Methyl ester + aryl isocyanate + base |
| Solvent | DCM, toluene | Toluene, acetonitrile | Dry ether, dichloromethane |
| Temperature | Room temp to reflux | 90–150 °C | Room temperature |
| Yield Range | Moderate to high | Moderate to excellent (up to 86%) | Above 80% |
| Advantages | Simple, direct, scalable | Structural diversity, metal-free | High purity cyclic derivatives |
| Limitations | Limited to simple ureas | Requires multiple reagents, heating | More steps, specific to cyclic forms |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the urea moiety, potentially leading to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations and modifications.
Biology
This compound has been studied for its interactions with biological macromolecules. Research indicates that it may influence neurotransmitter systems and exhibit potential anti-tubercular activity , as seen in related tetrahydroisoquinoline derivatives.
Medicine
In medicinal chemistry, this compound has shown promise in several pharmacological applications:
- Anti-inflammatory Properties : Investigated for its potential to reduce inflammation.
- Anticancer Activities : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
- Neurological Applications : Potential use in treating neurological disorders due to its effects on neurotransmitter systems.
Anti-Tubercular Activity
Research has indicated that compounds similar to this compound exhibit effective inhibition against Mycobacterium tuberculosis. A study demonstrated that these compounds could significantly reduce bacterial load in infected models.
Neuroprotective Effects
In a separate investigation focusing on neurological disorders, derivatives of tetrahydroisoquinoline were shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Fluorine’s electronegativity alters electron density distribution.
- Steric Considerations : The 2-fluoro derivative’s ortho-substitution could create steric hindrance, reducing binding efficiency in sterically sensitive environments .
- Lipophilicity : The methyl group in the parent compound increases hydrophobicity (logP ~3.5 estimated), whereas fluorine’s smaller size and polar nature may reduce logP in analogs (~2.8–3.0) .
Availability and Commercial Status
- 3-(4-Methylphenyl)-1-(THIQ-5-yl)urea : Listed as available, though pricing and hazard data are unspecified .
- 3-(2-Fluorophenyl)-1-(THIQ-5-yl)urea : Marked as discontinued across all quantities (1g–500mg) .
- 3-(4-Fluorophenyl)-1-(THIQ-5-yl)urea : Available via custom synthesis requests, with shipping charges applied .
Research and Application Insights
- Synthetic Utility: Fluorinated analogs are often prioritized in drug discovery for their metabolic stability and enhanced target affinity.
- Structural Characterization : The 2-fluoro derivative’s atomic coordinates (e.g., C1 at 0,0,0; bond connectivity between atoms 1–17) confirm a rigid ortho-substituted geometry, which may correlate with crystallographic data for related compounds .
Notes and Limitations
Data Gaps : Hazard profiles, solubility, and biological activity data for all compounds are absent in the provided evidence, limiting pharmacological inferences.
Electronic vs. Steric Trade-offs : Fluorine’s electronic benefits may be offset by steric drawbacks in ortho-substituted analogs, necessitating case-by-case optimization .
Q & A
Q. How can in vivo efficacy be correlated with pharmacokinetic (PK) parameters?
- Methodology : Conduct dose-ranging studies in rodent models, measuring plasma concentrations (LC-MS/MS) at 0, 1, 4, 8, and 24 hours post-administration. Use non-compartmental analysis (WinNonlin) to calculate AUC, Cₘₐₓ, and half-life. Corrogate with efficacy endpoints (e.g., tumor volume reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
